molecular formula C12H19NO3 B11774052 (1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11774052
M. Wt: 225.28 g/mol
InChI Key: PKNQPQCDXARDCY-XMCUXHSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a tert-butyl group, an acetyl group, and a carboxylate group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions, while the acetyl group can be added through acylation reactions using acetyl chloride and a base such as pyridine.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its bicyclic structure.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific mechanical or thermal properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

    Industrial Applications: The compound can be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: A stereoisomer with different spatial arrangement, affecting its reactivity and binding properties.

    tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: Without specific stereochemistry, this compound may have different physical and chemical properties.

    tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxamide:

Uniqueness

(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1S,4R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10?/m0/s1

InChI Key

PKNQPQCDXARDCY-XMCUXHSSSA-N

Isomeric SMILES

CC(=O)C1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.